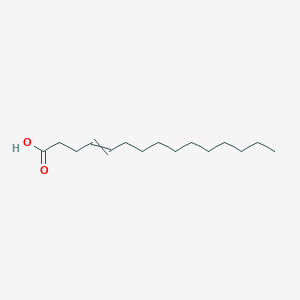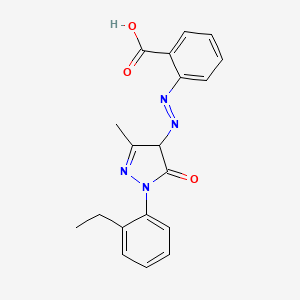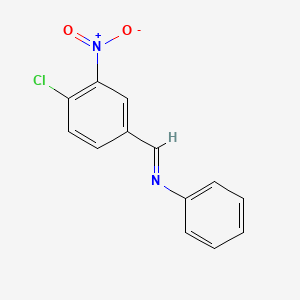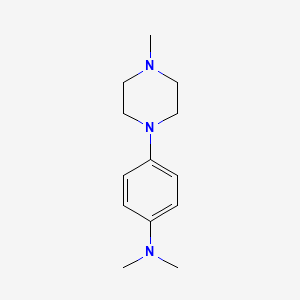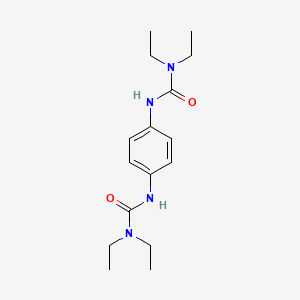![molecular formula C14H14N2S B14481192 3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile CAS No. 65101-03-3](/img/structure/B14481192.png)
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a thiabicyclo[2.2.2]octane core, which is a bicyclic system containing sulfur, and an anilino group, which is a derivative of aniline.
Métodos De Preparación
The synthesis of 3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation typically include sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anilino group. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic benefits.
Industry: In the industrial sector, it may be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are studied to understand how it exerts its effects at the molecular level.
Comparación Con Compuestos Similares
3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile can be compared with other similar compounds, such as:
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound also has a bicyclic structure but differs in the presence of a carboxylic acid group instead of a carbonitrile group.
3-Aminobicyclo[2.2.2]octane-2-carboxylic acid: Similar in structure but with an amino group instead of an anilino group.
8-Azabicyclo[3.2.1]octane: This compound has a different bicyclic core and is used in the synthesis of tropane alkaloids.
The uniqueness of 3-Anilino-2-thiabicyclo[22
Propiedades
Número CAS |
65101-03-3 |
|---|---|
Fórmula molecular |
C14H14N2S |
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
3-anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile |
InChI |
InChI=1S/C14H14N2S/c15-10-14(16-12-4-2-1-3-5-12)11-6-8-13(17-14)9-7-11/h1-6,8,11,13,16H,7,9H2 |
Clave InChI |
XMNYOMUOIYJDMG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC1C(S2)(C#N)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


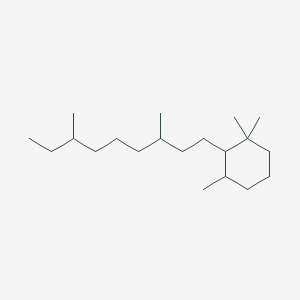
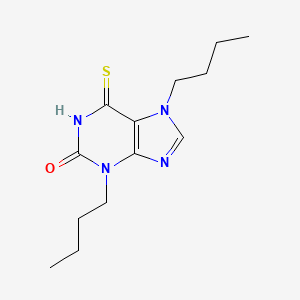
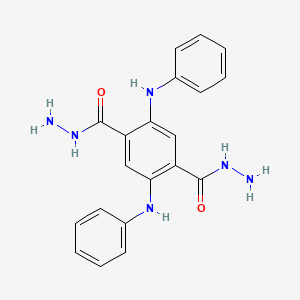
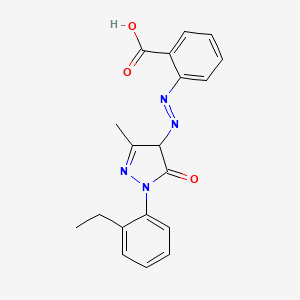
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)

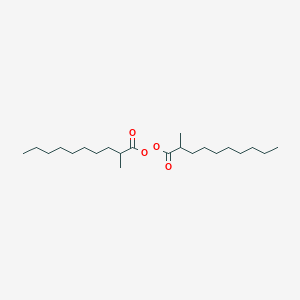
![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
